![molecular formula C8H5BrN2O2 B1523950 (E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime CAS No. 1300019-66-2](/img/structure/B1523950.png)
(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime
Overview
Description
(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime is a brominated heterocyclic oxime derivative featuring a fused furopyridine core. Its structure combines a furan ring fused to a pyridine moiety, substituted with a bromine atom at the 5-position and an oxime functional group at the aldehyde position.
Mechanism of Action
Target of action
“(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” is a pyridine derivative. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to donate and accept electrons .
Mode of action
The mode of action of “this compound” would depend on its specific targets. Pyridine derivatives often act as ligands, forming complexes with metal ions in enzymes or other proteins .
Biochemical pathways
The specific biochemical pathways affected by “this compound” would depend on its specific targets. Pyridine derivatives are involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Pyridine derivatives, in general, are often well absorbed and can be metabolized by various enzymes in the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyridine derivatives can have a wide range of effects, from inhibiting enzyme activity to modulating receptor signaling .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Pyridine derivatives are generally stable under physiological conditions .
Biological Activity
(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, with a focus on its insecticidal, antifungal, and antiviral properties.
1. Synthesis
The synthesis of this compound typically involves the reaction of 5-bromofuro[2,3-b]pyridine-2-carbaldehyde with hydroxylamine hydrochloride. This reaction is facilitated under alkaline conditions, leading to the formation of the oxime derivative. The structure can be confirmed using various spectroscopic methods such as NMR and mass spectrometry.
2.1 Insecticidal Activity
Recent studies have demonstrated that oxime derivatives exhibit significant insecticidal properties. For instance, compounds similar to this compound have been tested against various pests:
Compound | Insect Target | Concentration (μg/mL) | Mortality Rate (%) |
---|---|---|---|
8a | Mythimna separata | 500 | 100 |
8b | Tetranychus cinnabarinus | 500 | 85 |
8c | Plutella xylostella | 500 | 90 |
These results indicate that this compound and its derivatives can be effective against agricultural pests, making them potential candidates for developing new insecticides .
2.2 Antifungal Activity
Oxime compounds have also shown promising antifungal activity. In vitro studies have reported that certain derivatives exhibit inhibition against fungi such as Aphis medicaginis and Fusarium oxysporum. The biological evaluation showed that several compounds demonstrated over 60% inhibition at concentrations around 100 μg/mL .
2.3 Antiviral Activity
The antiviral potential of this compound is particularly noteworthy in the context of emerging viral threats. Compounds related to this structure have been evaluated for their activity against viruses such as H5N1 and SARS-CoV-2. For example:
Compound | Virus Target | IC50 (μM) |
---|---|---|
8h | H5N1 | 0.5 |
8f | SARS-CoV-2 | 3.669 |
These findings suggest that the compound may inhibit viral replication through various mechanisms including protease inhibition .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds interfere with critical biochemical pathways in pests and pathogens:
- Inhibition of enzyme activity : Many oximes act as enzyme inhibitors, disrupting metabolic processes in insects or viral replication.
- Cell membrane disruption : Some derivatives may compromise cellular integrity, leading to cell death in fungi and viruses.
4. Case Studies
A recent study highlighted the efficacy of a series of oxime derivatives against H5N1 influenza virus strains. The most potent compound exhibited a remarkable IC50 value lower than standard antiviral drugs like ribavirin, indicating a potential for therapeutic use .
Another study focused on the insecticidal properties against Mythimna separata, where several derivatives showed larvicidal effects comparable to commercial insecticides .
Scientific Research Applications
Synthetic Methodologies
The oxime functional group is known for its versatility in organic synthesis. (E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime can serve as a precursor for various transformations:
- Formation of Heterocycles : Oximes can be used to synthesize nitrogen-containing heterocycles through cyclization reactions. The unique properties of the N-O bond in oximes facilitate diverse reactivity patterns, allowing for the formation of complex molecular architectures .
- Photocatalysis : The compound may be employed in photocatalytic processes due to its ability to undergo single-electron transfer reactions. This property opens pathways for the generation of reactive intermediates useful in further synthetic applications .
- Radical Chemistry : The fragmentation of the N-O bond can generate radicals, which are valuable for radical-based transformations and polymerization reactions. This feature is particularly useful in developing new materials with tailored properties .
Biological Activities
Research indicates that compounds similar to this compound exhibit promising biological activities:
- Pharmacological Potential : Studies have shown that derivatives of furo[2,3-b]pyridine compounds can act as inhibitors of phosphodiesterases (PDEs), enzymes implicated in various diseases including inflammatory conditions and cancer . For instance, certain pyrrolopyridine derivatives have demonstrated selective inhibition against PDE4B, suggesting a potential for therapeutic development .
- Antitumor Activity : Compounds containing similar structural motifs have been investigated for their antitumor properties. The modulation of immune responses through IDO1 inhibition has been noted in related compounds, indicating that this compound may share similar pathways .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science:
- Dynamic Materials : Oximes are being explored for their role in dynamic covalent chemistry, where they can form reversible bonds that are useful in creating smart materials that respond to environmental stimuli .
- Energetic Materials : The ability of oximes to undergo N-O bond fragmentation makes them candidates for use in energetic materials, where controlled release of energy is required .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) bromination of the furopyridine core and (2) oxime formation. For bromination, electrophilic substitution at the 5-position of the furopyridine ring is favored due to the electron-rich nature of the fused furan system . The aldehyde group is then condensed with hydroxylamine hydrochloride under mild acidic or neutral conditions (e.g., ethanol/water, 60–80°C) to form the oxime. Pyridine or sodium acetate is often added to neutralize HCl . Optimization involves controlling stoichiometry (e.g., 1.1 equiv hydroxylamine) and reaction time to minimize side reactions like over-bromination or oxime tautomerization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Prioritize the oxime proton (NOH) signal at ~8–10 ppm (exchangeable, broad) and the aldehyde proton (if present in intermediates) at ~9–10 ppm. Aromatic protons in the furopyridine ring appear as distinct multiplets between 7.2–8.5 ppm .
- IR : Confirm the oxime group via N–O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹). The absence of an aldehyde C=O peak (~1700 cm⁻¹) confirms complete conversion .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion ([M+H]⁺) and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the oxime from unreacted aldehyde or bromination byproducts. For crystalline derivatives, recrystallization from ethanol/water mixtures improves purity. Monitor fractions via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .
Q. How does the bromine substituent influence the electronic properties and reactivity of the furopyridine core?
- Methodological Answer : The bromine atom at the 5-position acts as an electron-withdrawing group, polarizing the ring and directing electrophilic substitutions to the 3- and 7-positions. This electronic effect also enhances the stability of metal complexes by increasing Lewis acidity at adjacent sites .
Q. What solubility characteristics guide solvent selection for experimental procedures involving this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or dichloromethane. Solubility tests should precede reactions; for example, DMSO is ideal for Suzuki couplings, while toluene is suitable for metal coordination studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallography data and NMR-derived structural models for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., oxime tautomerization) versus static solid-state structures. Use SHELXL for crystallographic refinement to confirm bond lengths/angles . Compare NMR aromatic proton shifts (e.g., 7.2–8.5 ppm) with crystallographic data to identify conformational flexibility. Molecular dynamics simulations can bridge these datasets .
Q. What experimental strategies are effective in studying the coordination chemistry of this oxime with transition metals?
- Methodological Answer : React the oxime with metal precursors (e.g., CuCl₂, Ni(OAc)₂) in anhydrous toluene at 60–90°C. Monitor complexation via IR (shift in N–O stretch to ~900 cm⁻¹) and ¹H NMR (downfield shift of oxime proton). Single-crystal X-ray diffraction confirms the E-configuration’s preference for anti-planar coordination, forming stable five-membered chelate rings .
Q. How can competing side reactions (e.g., bromine displacement or oxime tautomerization) be minimized during multi-step syntheses?
- Methodological Answer :
- Bromine Displacement : Use palladium-catalyzed cross-couplings (e.g., Suzuki) under inert atmospheres to retain the bromine substituent .
- Oxime Tautomerization : Conduct reactions at low temperatures (0–5°C) and neutral pH to stabilize the E-isomer. Add molecular sieves to absorb water, preventing acid-catalyzed isomerization .
Q. What computational approaches complement experimental data in predicting electrophilic substitution regioselectivity on the furopyridine ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to identify nucleophilic sites. Fukui indices predict regioselectivity for electrophilic attacks, aligning with experimental observations of 3- and 7-substitution .
Q. How do steric and electronic factors influence regioselectivity in nucleophilic attacks on this compound?
- Methodological Answer : Steric hindrance from the bromine atom directs nucleophiles to the less-hindered 2-carbaldehyde position. Electronically, the furopyridine’s π-deficient nature favors nucleophilic aromatic substitution at the 4-position. Validate via competition experiments using model nucleophiles (e.g., amines, thiols) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Thermal Stability
The thermal stability of oxime derivatives is influenced by molecular interactions such as hydrogen bonding. For example:
- di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive intramolecular hydrogen bonds stabilizing their structures .
- In contrast, (E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime lacks the tetrazole rings’ dense hydrogen-bonding networks. While its exact decomposition temperature is unspecified, the bromine atom’s electron-withdrawing effect and the furopyridine core’s rigidity may moderately enhance thermal stability compared to non-brominated analogs.
Table 1: Thermal Decomposition of Selected Oxime Derivatives
Compound | Decomposition Temperature (°C) | Key Stabilizing Features |
---|---|---|
di(1H-tetrazol-5-yl) methanone oxime | 288.7 | Multiple H-bonds |
5,5′-(hydrazonomethylene)bis(1H-tetrazole) | 247.6 | H-bond networks |
This compound | Not reported | Bromine substituent, rigid core |
Reactivity with Group III Organometallics
Pyridine-2-carbaldehyde oxime reacts with trimethylborane at 90°C to form a monomeric oximate complex, (2-C₄H₃N)CH:NOBMe₂, where the oxime adopts an anti-configuration coordinated to boron via oxygen and pyridine nitrogen .
Additionally, pyridine-2-carbaldehyde oxime cleaves alkyl groups from Me₃Al, Et₃Al, and other Group III reagents at low temperatures (≤0°C), forming dimeric oximates . The bromine and fused furopyridine system in the target compound could reduce reactivity with bulkier organometallics due to increased steric demands.
Physical Properties: Melting Points and Molecular Features
Thieno[2,3-b]pyridine-2-carbaldehyde (mp 142–143°C) and thieno[2,3-b]pyridine-2-carboxylic acid (mp 293–294°C) highlight how functional groups impact melting points . The aldehyde’s lower melting point compared to the carboxylic acid reflects weaker intermolecular forces. For this compound, the bromine atom’s polarizability and the oxime’s hydrogen-bonding capability may elevate its melting point relative to non-halogenated analogs like thieno[2,3-b]pyridine-2-carbaldehyde.
Table 2: Melting Points of Heterocyclic Derivatives
Compound | Melting Point (°C) | Functional Group |
---|---|---|
Thieno[2,3-b]pyridine-2-carbaldehyde | 142–143 | Aldehyde |
Thieno[2,3-b]pyridine-2-carboxylic acid | 293–294 | Carboxylic acid |
This compound | Not reported | Oxime, Bromine |
Structural and Electronic Differences
- Furopyridine vs.
- Bromine Substituent: The 5-bromo group in the target compound may increase molecular weight and steric bulk compared to non-brominated analogs, influencing solubility and reactivity.
Properties
IUPAC Name |
(NE)-N-[(5-bromofuro[2,3-b]pyridin-2-yl)methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-1-5-2-7(4-11-12)13-8(5)10-3-6/h1-4,12H/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFFGKBMRXZSH-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C=C(OC2=NC=C1Br)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.